

# Dibenzyl Disulfide: A Comparative Analysis of In-Silico and Experimental Data

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Dibenzyl Disulfide*

Cat. No.: *B120166*

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For researchers, scientists, and drug development professionals, understanding the physicochemical and pharmacokinetic properties of a compound is paramount. This guide provides a comprehensive comparison of in-silico (computationally predicted) and experimental data for **Dibenzyl Disulfide** (CAS 150-60-7), a compound with known biological activities, including antioxidant and enzyme inhibitory effects.

This document summarizes key properties in clearly structured tables, details the experimental protocols for crucial measurements, and provides a visual representation of its mechanism of action as a Cytochrome P450 1A1 inhibitor.

## Physicochemical Properties: A Side-by-Side Comparison

The following table summarizes the available in-silico and experimental data for the key physicochemical properties of **Dibenzyl Disulfide**.

Property	In-Silico (Predicted) Value	Experimental Value
Molecular Weight	246.4 g/mol [1]	-
Melting Point	-	69-72 °C[2][3]
Boiling Point	-	>270 °C (decomposition)[2]
Water Solubility	-4.35 (LogS)	Insoluble in water[1][2]
Lipophilicity (XLogP3)	3.9[1]	-
Appearance	-	Pale yellow leafy or small leafy crystals[2]
Odor	-	Powerful, burnt-caramel odor; irritating when concentrated[2]

## ADMET Profile: In-Silico Predictions

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for evaluating the drug-like potential of a compound. The following table presents the in-silico ADMET predictions for **Dibenzyl Disulfide** obtained from the pkCSM web server.

ADMET Property	Predicted Value	Interpretation
Water Solubility (logS)	-4.350	Poorly soluble
Caco-2 Permeability (log Papp)	1.021	High permeability
Intestinal Absorption (Human)	93.55%	Well absorbed
Skin Permeability (log Kp)	-2.63 cm/s	Low skin permeability
P-glycoprotein I Inhibitor	Yes	Potential to inhibit P-glycoprotein I, affecting drug efflux
P-glycoprotein II Inhibitor	Yes	Potential to inhibit P-glycoprotein II, affecting drug efflux
CYP1A2 Inhibitor	No	Unlikely to inhibit CYP1A2
CYP2C19 Inhibitor	No	Unlikely to inhibit CYP2C19
CYP2C9 Inhibitor	No	Unlikely to inhibit CYP2C9
CYP2D6 Inhibitor	No	Unlikely to inhibit CYP2D6
CYP3A4 Inhibitor	No	Unlikely to inhibit CYP3A4
AMES Toxicity	No	Non-mutagenic in the Ames test
Hepatotoxicity	No	Unlikely to cause liver damage

## Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental data. Below are the standard protocols for determining the melting point and solubility of a compound like **Dibenzyl Disulfide**.

### Melting Point Determination (Capillary Method)

The melting point of **Dibenzyl Disulfide** is determined using the capillary method with a calibrated melting point apparatus.

Procedure:

- **Sample Preparation:** A small amount of finely powdered, dry **Dibenzyl Disulfide** is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in the heating block of the melting point apparatus.
- **Heating:** The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
- **Observation:** The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample has turned into a clear liquid is recorded as the completion of melting. The range between these two temperatures is reported as the melting point range.

## Solubility Determination (Shake-Flask Method for Poorly Soluble Compounds)

The shake-flask method is a standard procedure to determine the equilibrium solubility of a compound.

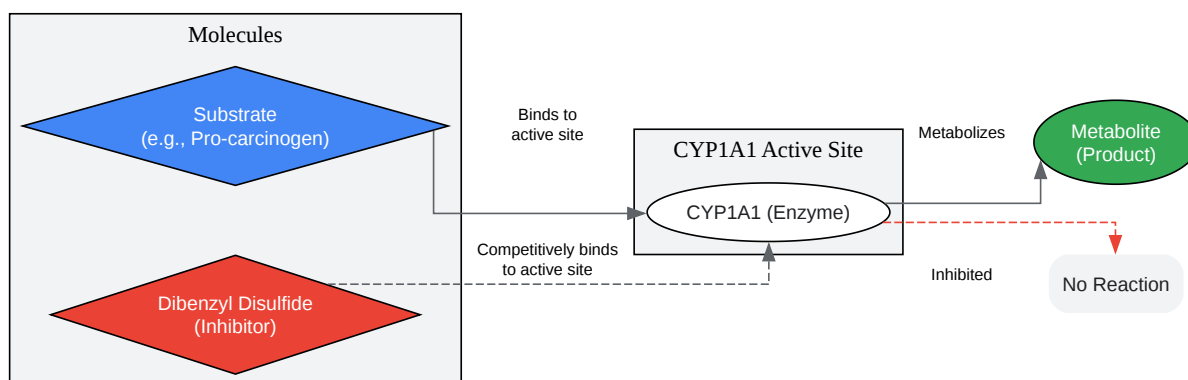
Procedure:

- **Sample Preparation:** An excess amount of solid **Dibenzyl Disulfide** is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.
- **Equilibration:** The flask is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.
- **Phase Separation:** The undissolved solid is separated from the solution by filtration or centrifugation.

- Quantification: The concentration of **Dibenzyl Disulfide** in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation: The solubility is expressed in terms of mass per unit volume (e.g., mg/L or  $\mu\text{g/mL}$ ).

## Mechanism of Action: CYP1A1 Inhibition

**Dibenzyl Disulfide** has been identified as a competitive inhibitor of Cytochrome P450 1A1 (CYP1A1), an enzyme involved in the metabolism of various xenobiotics, including pro-carcinogens. The following diagram illustrates the competitive inhibition mechanism.



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Caption: Competitive inhibition of CYP1A1 by **Dibenzyl Disulfide**.

## Conclusion

This guide highlights the comparison between in-silico and experimental data for **Dibenzyl Disulfide**. While in-silico predictions provide valuable and rapid insights into the ADMET profile of a compound, experimental data for fundamental physicochemical properties like melting

point and solubility remain the gold standard for accuracy. The provided data and protocols serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development, facilitating a more informed assessment of **Dibenzyl Disulfide**'s potential.

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## References

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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